

Synthesis protocol for N-Carbobenzyloxy-L-threonine methyl ester

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Compound of Interest

Compound Name: *Z-Thr-OMe*

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An In-depth Technical Guide to the Synthesis of N-Carbobenzyloxy-L-threonine Methyl Ester

This guide provides a comprehensive overview of a common and effective protocol for the synthesis of N-Carbobenzyloxy-L-threonine methyl ester, a valuable building block in peptide synthesis and drug development. The information is intended for researchers, scientists, and professionals in the field of organic chemistry and drug discovery.

Reaction Scheme

The synthesis involves the protection of the amino group of L-threonine methyl ester with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.

Quantitative Data Summary

The following table summarizes the quantitative data associated with a typical synthesis protocol.

Parameter	Value	Reference
Starting Material	L-threonine methyl ester hydrochloride	[1]
Amount of Starting Material	100 g	[1]
Reagent	Benzyl chloroformate (Z-Cl)	[1]
Amount of Reagent	110 g	[1]
Base	Sodium bicarbonate / 2 M Sodium hydroxide	[1]
Solvent	Water, Ethyl acetate	[1]
Reaction pH	8-9	[1]
Final Product	N-benzyloxycarbonyl-L-threonine methyl ester	[1]
Product Yield	140 g (89.1%)	[1]
Appearance	White to off-white powder	[1]
Melting Point	92-94 °C	[2]

Experimental Protocol

This protocol is based on a procedure described in the literature[1].

1. Dissolution of Starting Material:

- In a 2 L beaker, dissolve 100 g of L-threonine methyl ester hydrochloride in 600 ml of water.
- Adjust the pH to a suitable range using sodium bicarbonate.

2. N-Protection Reaction:

- Slowly add 110 g of benzyl chloroformate (Z-Cl) dropwise to the solution.

- Maintain the pH of the reaction system between 8 and 9 by adjusting with a 2 M sodium hydroxide solution as needed.

3. Reaction Monitoring:

- The reaction progress can be monitored by thin-layer chromatography (TLC) until completion.

4. Work-up and Extraction:

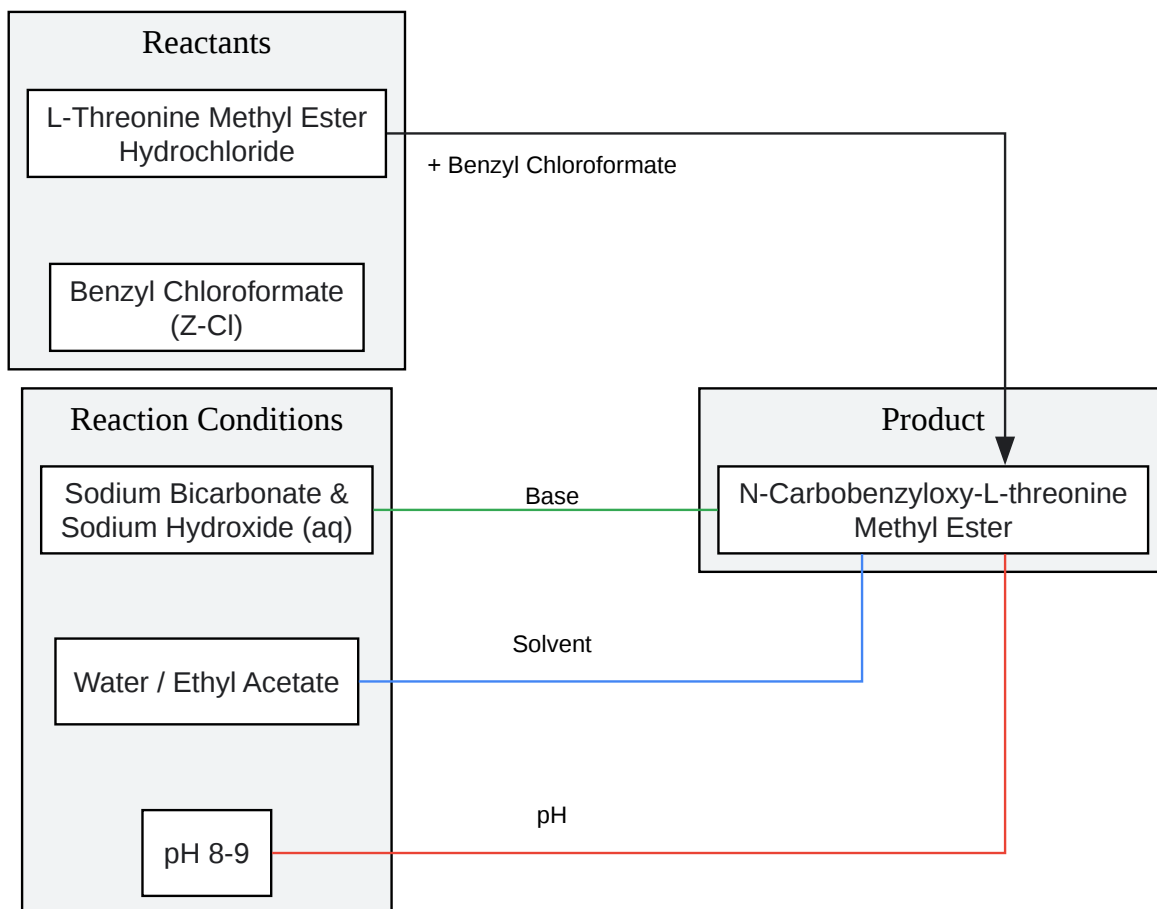
- Upon completion of the reaction, add 1 L of ethyl acetate to the reaction mixture for extraction.
- Separate the organic phase and wash it sequentially with 500 ml of water and 500 ml of saturated saline solution.
- Dry the organic phase over 100 g of anhydrous sodium sulfate.

5. Isolation and Purification:

- Filter the dried organic solution to remove the sodium sulfate.
- Concentrate the filtrate to dryness under reduced pressure to obtain a solid product.
- Dissolve the solid in 600 ml of a suitable solvent for crystallization (e.g., ethyl acetate/hexane).
- Filter the crystallized product and dry it to obtain 140 g of N-benzyloxycarbonyl-L-threonine methyl ester.

Visualizations

Reaction Pathway Diagram



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Caption: Synthesis of N-Carbobenzyloxy-L-threonine methyl ester.

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References

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